7-Troc-Paclitaxel

Übersicht

Beschreibung

7-Troc-Paclitaxel is a precursor of paclitaxel, which has anti-tumor activity . It can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain .

Synthesis Analysis

Paclitaxel, the parent compound of 7-Troc-Paclitaxel, is a tricyclic diterpenoid first isolated from the bark of Taxus brevifolia . The synthetic reproduction of the compound is of great commercial and scientific importance . The total synthesis of taxol is a major ongoing research effort . The key data are collected below. What all strategies have in common is synthesis of the baccatin molecule followed by the last stage addition of the tail .Molecular Structure Analysis

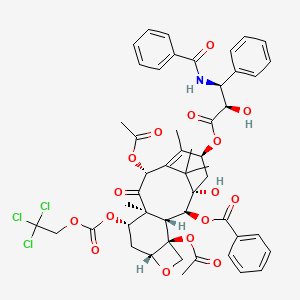

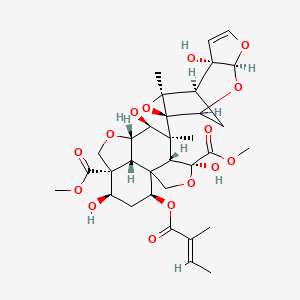

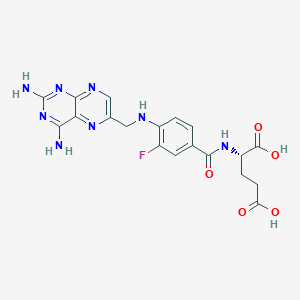

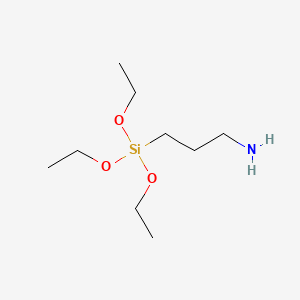

The molecular formula of 7-Troc-Paclitaxel is C50H52Cl3NO16 . The paclitaxel molecule consists of a tetracyclic core called baccatin III and an amide tail . The core rings are conveniently called (from left to right) ring A (a cyclohexene), ring B (a cyclooctane), ring C (a cyclohexane) and ring D (an oxetane) .Chemical Reactions Analysis

7-Troc-Paclitaxel can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain . It can also be used as a reactant/reagent in synthetic preparation and reaction of anti-tumor agents .Physical And Chemical Properties Analysis

The boiling point of 7-Troc-Paclitaxel is predicted to be 1041.1±65.0 °C, and its density is predicted to be 1.46±0.1 g/cm3 . It is soluble in Chloroform and Ethyl Acetate .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Paclitaxel and its semi-synthetic derivatives, including 7-Troc-Paclitaxel, have been extensively studied for their anticancer properties . They have broad applicability and therapeutic efficacy against various cancer cell lines .

Mechanisms of Action

The mechanisms of action of Paclitaxel and its derivatives involve the disruption of microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest and ultimately cell death .

Treatment of Specific Tumors

Paclitaxel and its derivatives are particularly effective in treating specific types of tumors. The exact types of tumors that respond best to these compounds are still under investigation .

Neoadjuvant Therapy in Breast Cancer

Paclitaxel-based regimens, including 7-Troc-Paclitaxel, are widely used in the neoadjuvant therapy of breast cancer . These regimens have shown efficacy in achieving pathologic complete response .

Reduction of Adverse Events

Compared to common Paclitaxel, 7-Troc-Paclitaxel has been associated with fewer adverse events, such as neutropenia and peripheral neurotoxicity . This makes it a more attractive option for cancer treatment .

Combination Therapy

Studies have found that the combination of Paclitaxel and other compounds can lead to significant inhibition of cancer cells . This suggests that 7-Troc-Paclitaxel could also be used in combination therapies .

Biosynthetic Pathway Engineering

The biosynthetic pathway of Paclitaxel has been studied for metabolic engineering purposes . This could potentially lead to more efficient production methods for 7-Troc-Paclitaxel .

Development of Less Toxic Derivatives

The study of Paclitaxel and its derivatives has spurred research into the development of less toxic derivatives . This could potentially lead to the development of more effective and safer anticancer drugs .

Wirkmechanismus

Target of Action

7-Troc-Paclitaxel is a precursor of Paclitaxel , a well-known chemotherapeutic agent. The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Paclitaxel, and by extension 7-Troc-Paclitaxel, operates by interfering with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel hyper-stabilizes their structure . This stabilization prevents the cell from using its cytoskeleton in a flexible manner, which is particularly detrimental during cell division .

Biochemical Pathways

The Paclitaxel biosynthetic pathway in yew is divided into three main stages . The last part of the Paclitaxel biosynthesis pathway, from 2-debenzoyltaxane to Paclitaxel, has been totally clarified . Paclitaxel can suppress the proliferation of cancer cells by inducing cell cycle arrest and induction of mitotic catastrophe . Besides the induction of mitotic catastrophe that occurs during mitosis, Paclitaxel has been shown to induce the expression of several pro-apoptosis mediators .

Pharmacokinetics

Paclitaxel has been studied formally at doses of 15–825 mg/m2 and infused over 0.5–96 h . The most widely used dose of Paclitaxel, 175 mg/m2 given as a 3-h infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m2, and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 h .

Result of Action

The action of Paclitaxel results in the arrest of cell division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells. The use of Paclitaxel has shown promising outcomes in the treatment of various cancers, including ovarian, breast, and lung cancer .

Action Environment

The efficacy and safety of Paclitaxel can be influenced by various environmental factors. For instance, the formulation of Paclitaxel can affect its action. Studies have shown that nanoparticle albumin-bound Paclitaxel can improve the pathological complete response rate and event-free survival compared with solvent-based Paclitaxel, with reasonable toxicities .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Paclitaxel-based regimens are widely used in the neoadjuvant therapy of breast cancer . Nab-paclitaxel, a nanoparticle albumin-bound paclitaxel, is effective for the treatment of non-metastatic breast cancer in the neoadjuvant setting . It could improve the pathological complete response rate and event-free survival compared with solvent-based taxanes and with reasonable toxicities . This suggests that 7-Troc-Paclitaxel and its derivatives may have potential applications in cancer treatment in the future.

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZHVJDHKCYODM-MUQZGBOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52Cl3NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Troc-Paclitaxel | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)